molecular formula C12H14BF3O2 B8200186 5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane

5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane

Cat. No.: B8200186
M. Wt: 258.05 g/mol
InChI Key: FWYOUBPQXPFVOP-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound. It is characterized by the presence of a dioxaborinane ring, which is a six-membered ring containing two oxygen atoms and one boron atom. The compound also features a trifluoromethyl-substituted phenyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane typically involves the reaction of a boronic acid or boronic ester with a suitable diol. One common method is the reaction of 2-(trifluoromethyl)phenylboronic acid with 2,2-dimethyl-1,3-propanediol under dehydrating conditions to form the dioxaborinane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are selected to ensure the highest purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or electrophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The trifluoromethyl group enhances the compound’s stability and reactivity by electron-withdrawing effects, making it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which imparts distinct reactivity and stability. The presence of the trifluoromethyl group further enhances its chemical properties, making it a versatile compound in various applications.

Properties

IUPAC Name

5,5-dimethyl-2-[2-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BF3O2/c1-11(2)7-17-13(18-8-11)10-6-4-3-5-9(10)12(14,15)16/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYOUBPQXPFVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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